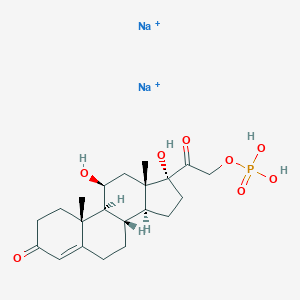
2,5-Dimethoxyphenethylamine hydrochloride
Übersicht
Beschreibung
2,5-Dimethoxyphenethylamine hydrochloride is a phenethylamine-type designer drug, commonly known as a psychoactive drug . It is part of the 2C series of phenethylamines .
Synthesis Analysis
The synthesis of 2,5-Dimethoxyphenethylamine involves a series of reactions. The first step involves a Friedel-Crafts reaction between 1,4-dimethoxy benzene and chloracetyl chloride. The product, α-chloro-2,5-dimethoxy-acetophenone, then reacts with methenamine to form α-amino-2,5-dimethoxy acetophenone. Finally, the α-amino-2,5-dimethoxy acetophenone is reduced to form 2,5-dimethoxyphenethylamine .Molecular Structure Analysis
The molecular formula of 2,5-Dimethoxyphenethylamine hydrochloride is C10H16ClNO2 . The InChI string is InChI=1S/C10H15NO2.ClH/c1-12-9-3-4-10(13-2)8(7-9)5-6-11;/h3-4,7H,5-6,11H2,1-2H3;1H .Chemical Reactions Analysis
2,5-Dimethoxyphenethylamine is a phenethylamine-type designer drug. It is detected as a psychostimulant in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .Physical And Chemical Properties Analysis
The molecular weight of 2,5-Dimethoxyphenethylamine hydrochloride is 217.69 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Synthesis Precursor
2,5-Dimethoxyphenethylamine hydrochloride is used as a precursor in the synthesis of other substituted phenethylamines such as 2C-B, 2C-I, and 2C-N. This role is crucial in the production of these compounds for further research and potential applications .
Psychoactive Drug Analysis
This compound has been detected as a psychostimulant in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), indicating its potential for study in the field of psychoactive drug analysis .
Receptor Activity
It has been found to exhibit activity as an Alpha-1 adrenergic receptor agonist in rabbit ear arteries and has binding affinity towards 5-HT2C and 5-HT2A receptors in rats, which could be significant for medical research into receptor functions and interactions .
Metabolite Identification
Urine analysis from a 2C-B abuser identified and quantified unchanged 2C-B and nine different metabolites, suggesting that 2,5-Dimethoxyphenethylamine hydrochloride is metabolized into various compounds, which is important for understanding its pharmacokinetics .
Neurotoxicity Studies
Research into the neurotoxicity of substituted phenethylamines includes studies on compounds like 2C (2,5-dimethoxyphenethylamines) drugs, which are potent psychoactive substances with little known about their toxicity. This compound can be used to further explore neurotoxic effects .
Forensic Applications
Due to its psychoactive effects, 2,5-Dimethoxyphenethylamine hydrochloride is also intended for research and forensic applications, particularly in the identification of illegal substances .
Analytical Reference Standard
It serves as an analytical reference standard in various chemical analyses, ensuring accuracy and reliability in research findings .
Pharmacological Effects Research
The acute pharmacological effects of related compounds like 2C-B provide insights into the potential effects of 2,5-Dimethoxyphenethylamine hydrochloride, contributing to a broader understanding of its pharmacology .
Safety and Hazards
Wirkmechanismus
Target of Action
2,5-Dimethoxyphenethylamine hydrochloride, also known as 2C-H, is a lesser-known substituted phenethylamine of the 2C family . It has been found to have binding affinity towards 5-HT2C and 5-HT2A receptors in rats . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception .
Mode of Action
2C-H exhibits agonist activity at human trace amine associated receptor 1 . It also features competitive antagonist activity at 5-HT serotonin receptor in Sprague-Dawley rat stomachs . This means that 2C-H can bind to these receptors and activate them, leading to a series of biochemical reactions.
Biochemical Pathways
It’s known that the activation of 5-ht2c and 5-ht2a receptors can lead to various downstream effects, including the modulation of mood, cognition, and perception .
Pharmacokinetics
It’s suggested that 2c-h might be destroyed by monoamine oxidase enzymes before causing any significant psychoactive effects . The dosage and duration of 2C-H effects are listed as unknown in the book PiHKAL .
Result of Action
It’s known that 2c-h has psychoactive effects, which are likely due to its interaction with serotonin receptors . These effects can include changes in mood, cognition, and perception .
Action Environment
The action, efficacy, and stability of 2C-H can be influenced by various environmental factors. For instance, the presence of other substances, the physiological state of the individual, and the method of administration can all impact the effects of 2C-H . .
Disclaimer: This article is intended for informational purposes only. The use of 2C-H and similar substances can have serious health risks and is subject to legal restrictions in many jurisdictions .
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-3-4-10(13-2)8(7-9)5-6-11;/h3-4,7H,5-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMQBIMLDBAWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185559 | |
| Record name | 2-(2,5-Dimethoxyphenyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxyphenethylamine hydrochloride | |
CAS RN |
3166-74-3 | |
| Record name | 2,5-Dimethoxyphenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxyphenethylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-Dimethoxyphenyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2C-H HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2Y262S9PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the new synthetic method for 2,5-Dimethoxyphenethylamine hydrochloride described in the research?
A1: The research presents a novel method for synthesizing 2,5-Dimethoxyphenethylamine hydrochloride using powdered zinc and a small amount of mercury as reducing agents []. This is significant because it offers a simpler and more cost-effective alternative to previously used reducing agents like Lithium aluminum hydride (LiAlH4) or zinc-mercury amalgam. The use of readily available and cheaper materials makes this method more accessible for research and potential industrial applications.
Q2: Can you elaborate on the specific advantages of using powdered zinc and mercury over LiAlH4 or zinc-mercury amalgam in this synthesis?
A2: While the paper doesn't delve into a comparative analysis, we can infer certain advantages:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)




![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)



![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)



